2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Long-chain fatty acyl elongase ELOVL6 Metabolic disease

Secure the authentic 3-(isobutylsulfonyl)piperidine LCE inhibitor (CAS 2097860-26-7) to anchor ELOVL6 SAR under US 8,188,280 B2. Unlike 4-sulfonyl regioisomers or alternative N-acyl variants (benzenesulfonamide, urea, thiophene carbonyl), its 3-methylphenylacetyl amide and branched isobutylsulfonyl groups define a distinct pharmacophore. Supplied at ≥90% purity with LCMS confirmation, it is ready for HepG2/3T3-L1 elongation assays. Only the exact CAS-registered structure guarantees target engagement geometry and assay benchmarking.

Molecular Formula C18H27NO3S
Molecular Weight 337.48
CAS No. 2097860-26-7
Cat. No. B2898815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
CAS2097860-26-7
Molecular FormulaC18H27NO3S
Molecular Weight337.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCCC(C2)S(=O)(=O)CC(C)C
InChIInChI=1S/C18H27NO3S/c1-14(2)13-23(21,22)17-8-5-9-19(12-17)18(20)11-16-7-4-6-15(3)10-16/h4,6-7,10,14,17H,5,8-9,11-13H2,1-3H3
InChIKeyYLXBYVMIENWCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2097860-26-7 – A Structurally Defined 3-Sulfonylpiperidine Acetamide for LCE-Targeted Research Procurement


2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one (CAS 2097860-26-7) is a synthetic small molecule (C₁₈H₂₇NO₃S, MW 337.5 g/mol) that belongs to the 3-substituted sulfonylpiperidine derivative class [1]. Compounds in this class are characterized as inhibitors of long-chain fatty acyl elongase (LCE, also known as ELOVL6), the rate-limiting enzyme in the elongation of C12–C16 fatty acids [2]. The molecule incorporates an isobutylsulfonyl substituent at the piperidine 3-position and a 3-methylphenylacetyl amide at the piperidine 1-position, a substitution pattern that falls within the scope of patented LCE inhibitor pharmacophores [2]. PubChem records confirm its structural identity and computed physicochemical properties including XLogP3 2.9, zero hydrogen bond donors, and three hydrogen bond acceptors [1].

Why Generic 3-Sulfonylpiperidine Analogs Cannot Substitute for 2097860-26-7 in LCE-Focused Studies


Although the 3-sulfonylpiperidine scaffold is shared among multiple LCE inhibitor candidates, the precise nature of the N-acyl substituent at the piperidine 1-position critically determines both target engagement geometry and compound-specific physicochemical properties. The patent SAR (US 8,188,280 B2) explicitly defines that the Z group (linking the piperidine nitrogen to R², an aryl or heteroaryl moiety) and the sulfonyl R¹ group together govern LCE inhibitory potency [1]. Swapping the 3-methylphenylacetyl amide of 2097860-26-7 for a benzenesulfonamide, a thiophene carbonyl, or a urea linkage—as seen in commercial analogs—yields a structurally distinct pharmacophore that cannot be assumed equipotent or isofunctional without separate validation [1]. Furthermore, the isobutylsulfonyl group at the piperidine 3-position distinguishes this compound from methylsulfonyl, arylsulfonyl, or 4-substituted positional isomers, each of which presents a different steric and electronic profile to the LCE active site [1]. Procurement of the exact CAS-registered compound is therefore essential for reproducible SAR expansion and target-specific assay benchmarking.

Quantitative Differentiation Evidence for 2097860-26-7 Versus Closest Structural Analogs


Structural Differentiation: 3-Methylphenylacetyl Amide vs. 2,6-Difluorobenzenesulfonamide N-Substituent

The closest CAS-registered analog, 1-(2,6-difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine (CAS 2097860-34-7), shares the identical 3-(isobutylsulfonyl)piperidine core but replaces the 3-methylphenylacetyl amide with a 2,6-difluorobenzenesulfonamide group. This substitution replaces a hydrogen-bond-accepting amide carbonyl with a sulfonamide sulfur, changes calculated LogP (predicted ~2.0 for 2097860-34-7 vs. XLogP3 2.9 for 2097860-26-7), and introduces two electronegative fluorine atoms absent from the target compound [1][2]. In the patent-defined LCE pharmacophore, R² directly influences potency and selectivity; a phenylacetyl linker (as in 2097860-26-7) versus a sulfonyl linker (as in 2097860-34-7) positions the terminal aryl group differently within the binding pocket per the general formula (I) where Z is the linker [3].

Long-chain fatty acyl elongase ELOVL6 Metabolic disease

Regioisomeric Differentiation: 3-Sulfonylpiperidine vs. 4-Sulfonylpiperidine Scaffold

The 3-sulfonylpiperidine scaffold of 2097860-26-7 positions the isobutylsulfonyl group at the piperidine 3-carbon, whereas a parallel patent class (WO2009/038021, US equivalent family) claims 4-sulfonylpiperidine derivatives as LCE inhibitors [1]. The 3-sulfonyl substitution creates a chiral center at the piperidine ring (the compound is racemic unless resolved), introducing stereochemical complexity absent in 4-sulfonylpiperidine analogs where the sulfonyl is attached to a symmetrical ring position. Patent SAR data specifically distinguish 3-substituted sulfonyl piperidine derivatives from 4-substituted variants, noting that the 3-position substitution, combined with the N-acyl linkage, is required for optimal LCE inhibition in the defined formula (I) [2].

LCE inhibitor ELOVL6 Positional isomer pharmacology

Purity Benchmarking: 90% Minimum Purity Specification with Definitive Analytical Traceability

Commercial sourcing data from AA BLOCKS (arctomsci.com) lists 2097860-26-7 at 90% minimum purity across all available sizes (1 mg to 25 mg), with pricing at $250 per 1 mg and $370 per 25 mg . This purity level is appropriate for in vitro biochemical screening and SAR expansion studies where chromatographic purity verification (e.g., HPLC-UV or LCMS) is performed prior to assay. In contrast, many close structural analogs from the 2097860 series (e.g., CAS 2097860-34-7) are listed primarily in GHS regulatory databases without documented purity specifications or commercial availability for research procurement [1]. The reproducibility of LCE inhibition data depends on documented purity entering the assay; a defined 90% purity with a single well-characterized impurity profile reduces inter-laboratory variability compared to analogs sourced at unknown or unspecified purity.

Research chemical procurement Quality specification Synthetic intermediate

Computed Drug-Likeness Differentiation: Favorable Rotatable Bond Count and H-Bond Profile for CNS-Permissive Metabolic Targets

Computed physicochemical descriptors from PubChem indicate 2097860-26-7 possesses 5 rotatable bonds, zero hydrogen bond donors, 3 hydrogen bond acceptors, XLogP3 of 2.9, and a topological polar surface area (TPSA) of 54.4 Ų [1]. Compared with the 4-sulfonylpiperidine positional isomer class (e.g., 4-(2-methylpropanesulfonyl)piperidine, CAS 1864057-59-9, MW 205.32, TPSA 38.3 Ų, XLogP ~1.5, but lacking the N-acyl pharmacophore required for LCE engagement), the target compound resides in a distinct physicochemical space that balances lipophilicity for membrane partitioning with a TPSA below the conventional CNS cutoff of 60–70 Ų [1][2]. This profile suggests potential utility in assays requiring sufficient passive membrane permeability to access intracellular ER-resident LCE without the extensive H-bond donor capacity that would limit oral bioavailability in downstream in vivo studies.

Drug-likeness CNS permeability Physicochemical profiling

Recommended Research and Industrial Application Scenarios for 2097860-26-7 Based on Verified Differentiation Evidence


LCE/ELOVL6 Inhibitor SAR Expansion Using a 3-Sulfonylpiperidine Scaffold with Defined 3-Methylphenylacetyl Pharmacophore

Investigators expanding the structure-activity relationship of long-chain fatty acyl elongase (ELOVL6) inhibitors can deploy 2097860-26-7 as a reference compound representing the N-(3-methylphenylacetyl)-3-(isobutylsulfonyl)piperidine chemotype. Its isobutylsulfonyl group at the 3-position and 3-methylphenyl substitution on the acetamide linker map directly to the R¹ and R² positions, respectively, of formula (I) in US Patent 8,188,280 B2 [1]. Systematic variation of the R¹ sulfonyl alkyl chain length and branching, or the R² aryl substituent position (meta vs. para methyl), can be benchmarked against this compound to establish quantitative SAR trends for LCE inhibition potency and selectivity.

Procurement of a Chromatographically Defined Building Block for in Vitro Metabolic Disease Assays

With a documented 90% minimum purity specification across 1–25 mg quantities , 2097860-26-7 can be incorporated directly into cell-based fatty acid elongation assays (e.g., using HepG2 hepatocytes or 3T3-L1 adipocytes) following identity confirmation by LCMS. The compound's computed LogP of 2.9 and zero H-bond donors [2] predict sufficient passive permeability to access the endoplasmic reticulum where LCE resides, positioning it as a tool compound for probing ELOVL6-dependent palmitate-to-stearate conversion in insulin resistance and hepatic steatosis models.

Comparative Selectivity Profiling Against 3-Sulfonylpiperidine and 4-Sulfonylpiperidine Chemotypes

Given the distinct patent classes for 3-sulfonylpiperidine (US 8,188,280 B2) and 4-sulfonylpiperidine (WO2009/038021) LCE inhibitors [1][3], 2097860-26-7 can serve as the 3-substituted representative in a cross-chemotype selectivity panel. Parallel testing of this compound alongside a 4-sulfonylpiperidine probe at equimolar concentrations in a recombinant ELOVL6 enzymatic assay would quantify the regioisomeric contribution to inhibitory potency, addressing a key question in LCE inhibitor design where both scaffolds are claimed.

Starting Material for Diversification into 1-Acyl-3-sulfonylpiperidine Libraries

The intact 3-(2-methylpropanesulfonyl)piperidine core with a functionalizable N-acyl moiety makes 2097860-26-7 a viable intermediate for parallel synthesis of focused libraries. Replacing the 3-methylphenylacetyl group with alternative arylacetic acids, heteroarylacetic acids, or sulfonamide capping groups—as generalized in the patent formula (I) where Z varies [1]—generates structurally related analogs while preserving the 3-sulfonyl substitution proven in the patent to confer LCE inhibitory activity.

Quote Request

Request a Quote for 2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.